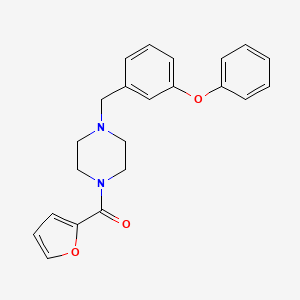![molecular formula C12H11BrClNO2 B6634742 [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol, also known as BCMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCMF is a furan-based molecule that contains a halogenated aniline group, making it an important synthetic intermediate in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is not fully understood. However, it has been proposed that [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol exerts its biological activity by interacting with specific molecular targets in cells. [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of oxidative stress-related diseases. [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has also been shown to inhibit the growth of cancer cells and exhibit antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol include its potential toxicity and the need for further investigation of its biological activity and mechanism of action.
Direcciones Futuras
There are several future directions for the study of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol. One potential direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is the development of new synthetic routes for the production of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol and its derivatives. Additionally, the study of the biological activity and mechanism of action of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol may lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol involves the reaction of 4-bromo-3-chloroaniline with furfural in the presence of a reducing agent. The resulting product is then converted to [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol by a series of chemical reactions. The synthesis method of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has shown potential applications in various fields of scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as anticancer agents and antimicrobial agents. [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been studied for its antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
[5-[(4-bromo-3-chloroanilino)methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2/c13-11-4-1-8(5-12(11)14)15-6-9-2-3-10(7-16)17-9/h1-5,15-16H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURIQQLLQLQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=C(O2)CO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)

![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)


![3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634754.png)

![N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine](/img/structure/B6634762.png)